2-Amino-4,6-dichlorophenol
Description
Contextual Significance in Chemical Sciences
In the realm of chemical sciences, 2-Amino-4,6-dichlorophenol is primarily recognized as a crucial building block. Its chemical reactivity, stemming from the hydroxyl, amino, and chloro functional groups, allows for a variety of chemical modifications. This versatility makes it a key intermediate in the production of dyes and pesticides. chemicalbook.comsmolecule.comchemicalbull.com For instance, it serves as an important intermediate for azo dyes. drugfuture.com The compound is typically synthesized via the reduction of the corresponding nitrophenol, 2,4-dichloro-6-nitrophenol. smolecule.comdrugfuture.com Various methods have been developed for its synthesis, including catalytic hydrogenation. smolecule.comguidechem.com
The physical and chemical properties of this compound have been well-documented, facilitating its use in controlled chemical processes. It appears as off-white or light brown crystals and is soluble in organic solvents. chemicalbook.comcionpharma.com
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 527-62-8 | drugfuture.com |
| Molecular Formula | C₆H₅Cl₂NO | drugfuture.comchemicalbook.com |
| Molecular Weight | 178.02 g/mol | drugfuture.comchemicalbook.com |
| Appearance | Off-white or light brown crystals/powder | chemicalbook.comlgcstandards.com |
| Melting Point | 94-97 °C | cionpharma.comchemicalbook.com |
| Boiling Point | ~286.5 °C (Predicted) | cionpharma.comchemicalbook.com |
| Solubility | Soluble in water and organic solvents; freely soluble in benzene (B151609) | drugfuture.comcionpharma.com |
Interdisciplinary Relevance: Biochemistry, Toxicology, and Pharmacology
The significance of this compound extends beyond pure chemistry into several interdisciplinary fields.
Biochemistry: Research in biochemistry has explored the interactions of this compound with biological systems. Studies have investigated its effects on enzymes and its potential to induce biochemical changes. For example, exposure to related compounds has been linked to the formation of methaemoglobin, indicating an interaction with erythrocyte components. iarc.fr Other research has noted that the related compound 2,6-Dichlorophenolindophenol acts as a competitive inhibitor for the enzyme xanthine (B1682287) oxidase.
Toxicology: The toxicological profile of this compound has been a subject of significant academic research. In vivo studies using Fischer 344 rats have demonstrated that it is a potent acute nephrotoxicant, inducing necrosis in the corticomedullary region of the kidney. nih.govnih.gov It has also been shown to be a hepatotoxicant, though the kidney appears more susceptible to its effects. nih.gov Mechanistic studies suggest that its toxicity may be mediated by oxidation to reactive intermediates like a benzoquinoneimine, which can then lead to cellular damage. nih.govnih.gov Research has also explored the potential protective effects of antioxidants like ascorbic acid against its nephrotoxicity. nih.gov Furthermore, long-term carcinogenicity bioassays in rodents have been conducted. These studies found evidence of carcinogenic activity in male mice, which developed squamous cell papillomas in the forestomach. iarc.frcir-safety.org Based on sufficient evidence in experimental animals, the International Agency for Research on Cancer (IARC) has classified 2-Amino-4,6-chlorophenol as "possibly carcinogenic to humans (Group 2B)". iarc.frcir-safety.org
Summary of Key Toxicological Research Findings for 4-Amino-2,6-dichlorophenol (B1218435) (ADCP)
| Study Focus | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| In vivo Toxicity | Fischer 344 rats | Potent nephrotoxicant and hepatotoxicant. Kidney is more susceptible than the liver. | nih.gov |
| In vitro Cytotoxicity | Rat renal cortical slices | Increased lactate (B86563) dehydrogenase (LDH) release, suggesting cytotoxicity. The mechanism appears to be co-oxidation-mediated. | nih.gov |
| Toxicity Mechanism | Fischer 344 rats | Oxidation to reactive intermediates (e.g., benzoquinoneimine) is likely essential for nephrotoxicity. | nih.gov |
| Carcinogenicity | B6D2F1/Crlj mice | Evidence of carcinogenic activity in male mice (squamous cell papillomas of the forestomach). | iarc.frcir-safety.org |
| Genotoxicity | In vitro assays | Weak evidence; induced chromosomal damage in Chinese hamster lung cells and mutations in some Salmonella strains with metabolic activation. | iarc.fr |
Pharmacology: In pharmacology, this compound is a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemicalbull.comcionpharma.com Its most prominent role is as a precursor in the manufacture of Oxyclozanide, an anthelmintic drug used in veterinary medicine to treat liver fluke infections in livestock. guidechem.comcionpharma.comquickcompany.in The chemical structure of this compound allows for the necessary transformations to create the final active form of Oxyclozanide. cionpharma.com Its utility extends to being a starting material for other potential therapeutic agents, including plasminogen amide inhibitors and various heterocyclic compounds. google.com
Historical Perspective of Research on Chlorinated Aminophenols
Research into chlorinated aminophenols dates back to the 19th century. The initial preparation of this compound was described in chemical literature as early as 1868. drugfuture.com Historically, these compounds gained importance as intermediates in the burgeoning dye industry. drugfuture.com Over the 20th century, with the growth of the agrochemical and pharmaceutical industries, the utility of chlorinated phenols and their amino derivatives expanded significantly. nih.gov This also led to research on their environmental presence and degradation, as they became recognized as industrial pollutants originating from the manufacture of pesticides and other chemicals. nih.govnih.gov Patents from the 1960s onwards highlight the established role of this compound as an essential raw material for veterinary drugs like Oxyclozanide. google.com
Current Research Landscape and Future Directions
The current research landscape for this compound and its derivatives is focused on several key areas. There is ongoing work to develop more efficient, cost-effective, and environmentally friendly synthesis methods. For example, recent studies have explored novel catalytic systems and electrochemical chlorination procedures to produce chlorinated aminophenol derivatives. google.comrsc.org
Another active area of research is the synthesis and characterization of new compounds derived from this compound. Scientists are creating novel Schiff bases and metal complexes and investigating their potential biological activities, such as antibacterial and antifungal properties. shd-pub.org.rs
Toxicological research continues to delve into the precise mechanisms of action that underlie the observed nephrotoxicity and carcinogenicity, which is crucial for understanding the risks associated with this class of compounds. nih.gov Future research will likely continue to focus on sustainable synthesis routes and the exploration of novel applications for its derivatives in materials science and pharmacology, leveraging its unique chemical properties as a versatile scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,6-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQBNCGNUTVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID00870583 | |
| Record name | 2-Amino-4,6-dichlorophenol | |
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Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Long needles (from carbon disulfide). Sublimes (at 0.06 mmHg) at 158-176 °F. (NTP, 1992) | |
| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
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CAS No. |
527-62-8 | |
| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
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| Record name | 2-Amino-4,6-dichlorophenol | |
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| Record name | 2-Amino-4,6-dichlorophenol | |
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| Record name | 2-Amino-4,6-dichlorophenol | |
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| Record name | 2-amino-4,6-dichlorophenol | |
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| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
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Melting Point |
203 to 205 °F (decomposes) (NTP, 1992) | |
| Record name | 2-AMINO-4,6-DICHLOROPHENOL | |
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| URL | https://cameochemicals.noaa.gov/chemical/19767 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Ii. Advanced Synthetic Methodologies and Chemical Reactions
Chemo-selective Synthesis of 2-Amino-4,6-dichlorophenol
The primary and most direct route for synthesizing this compound involves the selective reduction of 2,4-dichloro-6-nitrophenol. This precursor ensures the correct positioning of the amino and hydroxyl groups on the benzene (B151609) ring relative to the chlorine atoms.
The conversion of the nitro group of 2,4-dichloro-6-nitrophenol to an amino group is a critical step that can be achieved through several reductive methods. Key among these are catalytic hydrogenation and chemical reduction using agents like hydrazine hydrate.
A highly efficient method for the synthesis of this compound is the catalytic hydrogenation of 2,4-dichloro-6-nitrophenol using a nickel-boron/silica (Ni-B/SiO₂) amorphous catalyst. This process is noted for its high conversion rates and selectivity under relatively mild conditions. The amorphous, nano-sized nature of the Ni-B alloy catalyst provides a large surface area and high catalytic activity.
The reaction is typically carried out in a polar solvent within an autoclave. After charging the reactor with the catalyst, 2,4-dichloro-6-nitrophenol, and the solvent, the system is purged with nitrogen and hydrogen. Hydrogen gas is then introduced to a specific pressure, and the mixture is heated and stirred. The progress of the reaction is monitored by the stabilization of pressure within the autoclave, indicating the cessation of hydrogen uptake. This method is advantageous as it requires lower hydrogen pressure compared to some other hydrogenation processes, potentially reducing equipment investment, and allows for the recycling of the solvent and catalyst, making it a cleaner, more sustainable production process. google.com
Research has optimized the reaction conditions to maximize yield and selectivity. Under optimal parameters, this method can achieve a conversion of 2,4-dichloro-6-nitrophenol that approaches 100%, with selectivity for this compound reaching over 99%.
Below is a table summarizing the optimized reaction conditions and outcomes from various experimental runs.
| Parameter | Condition | Outcome |
| Catalyst Composition | 15% Ni, 4% B on SiO₂ support | High activity and selectivity |
| Hydrogen Pressure | 0.5 - 1.0 MPa | 100% conversion of precursor |
| Reaction Temperature | 333 K (60°C) | >98% selectivity for the target product |
| Catalyst Loading | 3% by mass relative to substrate | Efficient reaction rates |
| Stirring Speed | ≥ 500 r/min | Ensures good mixing and mass transfer |
Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen donor offers an alternative to using high-pressure hydrogen gas. This method is particularly effective for the selective reduction of halogenated nitroarenes, where preserving the carbon-halogen bonds is crucial. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
The reaction involves heating the halogenated nitroarene with hydrazine hydrate in a suitable solvent, such as methanol, in the presence of the Pd/C catalyst. The hydrazine decomposes on the catalyst surface to provide hydrogen in situ, which then reduces the nitro group. This technique is advantageous because it avoids the need for specialized high-pressure hydrogenation equipment and offers excellent chemoselectivity, reducing the risk of dehalogenation that can occur under harsher conditions. The reaction conditions, such as temperature, can be controlled to ensure the selective reduction of the nitro group while leaving other functional groups, including halogens, intact.
Scientific literature primarily documents the synthesis of the isomer 2,6-dichloro-4-aminophenol, not this compound, via routes originating from p-nitroaniline. patsnap.com This pathway involves the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline, followed by diazotization of the amino group and subsequent hydrolysis to a hydroxyl group, and finally, reduction of the nitro group. patsnap.com A thorough review of available literature did not yield a direct, documented pathway for the synthesis of this compound starting from p-nitroaniline.
The synthetic route starting from 2,6-dichlorophenol (B41786) is a well-established method for producing the isomer 4-Amino-2,6-dichlorophenol (B1218435). patsnap.comguidechem.comgoogle.com This process involves the nitration of 2,6-dichlorophenol, which directs the nitro group to the para-position (position 4) on the aromatic ring, yielding 2,6-dichloro-4-nitrophenol (B181596). guidechem.comgoogle.com The subsequent step is the reduction of this intermediate, often using hydrazine hydrate or catalytic hydrogenation, to produce 4-Amino-2,6-dichlorophenol. patsnap.comguidechem.comgoogle.com This specific pathway is not suitable for the synthesis of this compound due to the regioselectivity of the initial nitration step.
Reduction of 2,4-dichloro-6-nitrophenol
Mechanistic Studies of Reaction Pathways
The reduction of nitroarenes is a complex process that proceeds through several intermediates. The specific pathway can be influenced by the catalyst, reducing agent, and reaction conditions.
In catalytic hydrogenation over a metal surface like nickel, the mechanism is generally understood to involve the adsorption of both the nitroarene and hydrogen molecules onto the catalyst surface. acsgcipr.orgresearchgate.netlibretexts.org The reaction proceeds through a series of stepwise hydrogen transfers. The nitro group (NO₂) is sequentially reduced to a nitroso group (NO) and then to a hydroxylamino group (NHOH). acsgcipr.org The hydroxylamino intermediate is a critical species; its efficient reduction to the final amino group (NH₂) is necessary to prevent the formation of undesired side products, such as azo or azoxy compounds, which can arise from condensation reactions. acsgcipr.org The catalyst facilitates the dissociation of hydrogen molecules and mediates the transfer of hydrogen atoms to the nitrogen-containing functional group.
For catalytic transfer hydrogenation using hydrazine hydrate , the mechanism involves the catalytic decomposition of hydrazine on the metal surface to produce diimide (N₂H₂) and hydrogen gas in situ. These species then act as the reducing agents. The process is believed to occur via the heterolytic cleavage of hydrazine on the catalyst, which may have bifunctional metallic-basic properties, creating hydride (H⁻) and proton (H⁺) species on the catalyst surface. researchgate.net The nitro group interacts with these surface-bound hydrogen species and is progressively reduced, likely through the same nitroso and hydroxylamino intermediates as in direct hydrogenation, to yield the corresponding amine. rsc.org This method's high chemoselectivity for halogenated nitroarenes stems from the milder conditions and the nature of the in situ hydrogen generation, which minimizes reactions that can cleave carbon-halogen bonds.
Oxidation Reactions and Quinone Formation
The chemical reactivity of this compound is significantly influenced by the presence of both amino and hydroxyl groups on the aromatic ring, making it susceptible to oxidation. Like other aminophenols, it can undergo oxidation to form corresponding quinone species. researchgate.net The oxidation process is believed to proceed via the formation of a highly reactive benzoquinoneimine intermediate. nih.gov
Specifically, the oxidation of aminophenols can generate reactive oxygen species (ROS) and an arylating metabolite. nih.gov In the case of this compound, the resulting 2-amino-4,6-dichloro-1,4-benzoquinoneimine would be the expected reactive intermediate. These quinoneimines are electrophilic and can interact with cellular nucleophiles. While the primary context of these reactions is often toxicological, the fundamental chemical transformation is a key aspect of the compound's reactivity profile. nih.gov The reaction can be initiated by various oxidizing agents, including potassium ferricyanide, or through enzymatic processes. rsc.org The stability of the resulting quinoneimine is influenced by the substituents on the benzene ring.
Reduction Reactions of Nitro Precursors
A primary and well-established method for synthesizing this compound is through the reduction of its corresponding nitro precursor, 2,4-dichloro-6-nitrophenol. prepchem.com This transformation can be achieved through various reductive methods, with catalytic hydrogenation being the most common and efficient approach. chemcess.com This method is often preferred for producing aminophenols due to its high selectivity and cleaner reaction profiles compared to chemical reductions. researchgate.netchemcess.com
Catalytic hydrogenation involves reacting 2,4-dichloro-6-nitrophenol with hydrogen gas in the presence of a metal catalyst. prepchem.com A variety of catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.
Key Reduction Methodologies:
Palladium on Carbon (Pd/C): A mixture of 2,4-dichloro-6-nitrophenol in glacial acetic acid with a 5% Pd/C catalyst can be hydrogenated at room temperature under a hydrogen pressure of 40 psi. This method results in a quantitative yield of this compound after approximately 4.5 hours. prepchem.com
Platinum-based Catalysts: The hydrogenation of 2,6-dichloro-4-nitrophenol (an isomer) has been successfully carried out using platinum on carbon in a diethylene glycol ether solvent at temperatures between 80 and 100°C, suggesting the applicability of platinum catalysts for these transformations. google.com
Nickel-Boron Amorphous Alloy (Ni-B/SiO2): An amorphous Ni-B/SiO2 alloy has been effectively used as a catalyst for the hydrogenation of 2,4-dichloro-6-nitrophenol. researchgate.net This process can be carried out under relatively mild conditions, with optimal results achieved at a hydrogen pressure of 0.5 MPa and a temperature of 333 K (60°C). researchgate.netgoogle.com This method has been reported to achieve a 100% conversion of the nitro precursor with a selectivity for this compound as high as 98%. researchgate.net
Besides catalytic hydrogenation, chemical reducing agents can also be employed. For instance, hydrazine hydrate has been used in the presence of a catalyst to reduce nitrophenols to aminophenols. guidechem.comgoogle.com
| Nitro Precursor | Catalyst System | Solvent | Temperature | Pressure | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|
| 2,4-dichloro-6-nitrophenol | 5% Palladium on Carbon | Glacial Acetic Acid | Room Temperature | 40 psi H₂ | Quantitative Yield | prepchem.com |
| 2,4-dichloro-6-nitrophenol | Ni-B/SiO₂ Amorphous Alloy | Polar Solvents (e.g., Methanol) | 333 K (60°C) | 0.5 MPa H₂ | 100% Conversion, 98% Selectivity | researchgate.netgoogle.com |
| 2,6-dichloro-4-nitrophenol | Restore Catalyst H-C2 / Hydrazine Hydrate | Ethanol | 75°C | Atmospheric | High Purity (99.2%) | guidechem.com |
| 2,6-dichloro-4-nitrophenol | Platinum on Carbon | Diethylene glycol ether | 80-100°C | Not Specified | High Yield | google.com |
Nucleophilic Substitution Reactions of Chlorine Atoms
The structure of this compound includes two chlorine atoms attached to the aromatic ring, which are potential sites for nucleophilic substitution reactions. The reactivity of these chlorine atoms is influenced by the electronic effects of the other substituents on the ring—the electron-donating amino (-NH2) and hydroxyl (-OH) groups. These groups tend to activate the ring towards electrophilic substitution and can influence the conditions required for nucleophilic substitution.
While the potential for these reactions exists, specific examples of nucleophilic substitution of the chlorine atoms in this compound are not extensively detailed in readily available literature. However, general principles of nucleophilic aromatic substitution suggest that under appropriate conditions (e.g., high temperature, pressure, or the presence of a strong nucleophile and a suitable catalyst), the chlorine atoms could be displaced. For other activated chloro-nitro aromatic compounds, substitution of a chlorine atom by various nucleophiles such as amines, azides, and thiols can be carried out under mild conditions. arkat-usa.org Such reactions, if applied to this compound or its derivatives, would provide a pathway to novel, functionalized phenol (B47542) compounds.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied to solvent selection, catalyst efficiency, and waste management.
Solvent Selection and Recycling
For example, in one patented synthesis method, methanol is used as a solvent for the chlorination of p-nitroaniline to produce 2,6-dichloro-4-nitroaniline, a related precursor. The process notes that the filtrate containing methanol can be repeatedly used, which significantly reduces the generation of acidic wastewater. patsnap.com In a subsequent diazotization step, toluene (B28343) is used as a solvent. A key advantage of this process is that after hydrolysis, the toluene layer is directly separated and can be used in the final hydrogenation step, simplifying the process flow and reducing energy consumption associated with distillation. patsnap.com The use of polar solvents is also specified in the hydrogenation of 2,4-dichloro-6-nitrophenol using a Ni-B/SiO2 catalyst, where the solvent can be recycled after the product is isolated. google.com
| Synthetic Step | Solvent | Green Aspect | Reference |
|---|---|---|---|
| Chlorination (of precursor) | Methanol | Filtrate can be repeatedly used, reducing acid water waste. | patsnap.com |
| Diazotization & Hydrogenation | Toluene | Solvent is directly separated and used in the next step, simplifying the process and reducing energy use. | patsnap.com |
| Catalytic Hydrogenation | Polar Solvents | Solvent can be recycled after catalyst filtration and product isolation. | google.com |
| Catalytic Hydrogenation | Glacial Acetic Acid | Solvent is removed under reduced pressure and could potentially be recovered. | prepchem.com |
Catalyst Reuse and Regeneration
Ni-B/SiO2 Amorphous Catalyst: A method for preparing this compound explicitly states that the Ni-B/SiO2 catalyst can be filtered out from the reaction solution and reused. google.com This recyclability is a key feature of the process, contributing to its description as a "pollution-free" production method. google.com
Palladium/Graphene (Pd/G): While not tested on 2,4-dichloro-6-nitrophenol specifically, Pd/G nanocomposites have shown higher activity and stability than commercial Pd/C in the hydrogenation of other nitrophenols and can be recovered and reused. rsc.org
Copper Ferrite (CuFe5O8): In the reduction of 4-nitrophenol, copper ferrite catalysts synthesized by co-precipitation have demonstrated high efficiency and stability, remaining active for up to five consecutive cycles. mdpi.com This highlights the potential for developing robust, reusable, and inexpensive catalysts for nitro group reduction.
General Heterogeneous Catalysts: Catalysts like palladium on carbon (Pd/C) are standard in industrial hydrogenations and are routinely recovered by filtration and reused or regenerated. prepchem.comguidechem.com One procedure notes that after filtration, the filter cake containing the catalyst can be used for subsequent reactions. guidechem.com
The ability to recycle these catalysts not only prevents the release of potentially hazardous metal waste into the environment but also makes the synthesis more economically viable.
Waste Minimization and Pollution Prevention Strategies
A patented process for preparing this compound using a Ni-B/SiO2 catalyst is described as a "pollution-free clean production process" because it generates no waste residue, waste gas, or waste liquid. google.com This is achieved through the complete conversion of the starting material and the recycling of both the solvent and the catalyst. google.com
Iii. Molecular Structure and Computational Chemistry Studies
Spectroscopic Characterization and Structural Elucidation
Spectroscopic methods are essential for confirming the identity and elucidating the structural features of 2-Amino-4,6-dichlorophenol. While commercial suppliers confirm that spectroscopic data are consistent with the expected structure, detailed analyses in peer-reviewed literature are not extensively available. ruifuchem.com The primary techniques used for characterization would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. For this compound, one would expect distinct signals for the two non-equivalent aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The coupling patterns between the aromatic protons would confirm their positions on the phenolic ring. ¹³C NMR spectroscopy would complement this by providing information on the carbon skeleton, showing distinct signals for each of the six carbon atoms in the benzene (B151609) ring, reflecting their different chemical environments due to the attached functional groups.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H stretching of the phenolic hydroxyl group, N-H stretching of the amino group, C-Cl stretching vibrations, and various vibrations associated with the aromatic ring.
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenolic ring conjugated with the amino and hydroxyl groups is expected to result in characteristic absorption maxima in the UV region. Studies on related phenols suggest that conjugative interactions between these groups can lead to shifts in the absorption wavelengths.
Crystallographic Analysis of this compound
A definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule is single-crystal X-ray diffraction. However, a review of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound (CAS 527-62-8).
In contrast, detailed crystallographic data exists for its isomer, 4-Amino-2,6-dichlorophenol (B1218435). iucr.orgresearchgate.net An analysis of this compound, were it available, would provide critical insights into the following subsections.
A crystallographic study would reveal the nature of intermolecular forces, particularly hydrogen bonding, which dictates the packing of molecules in the crystal lattice. Given the presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the oxygen and nitrogen atoms), it is highly probable that this compound would form extensive hydrogen bonding networks. One could anticipate intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups, as well as intermolecular O-H···N, N-H···O, or even N-H···Cl hydrogen bonds, creating complex one-, two-, or three-dimensional structures.
X-ray diffraction data would allow for a precise measurement of bond lengths, bond angles, and dihedral angles. This would enable a thorough conformational analysis and an assessment of the planarity of the phenolic ring. While the benzene ring is inherently planar, substituents can cause minor deviations. A key feature to analyze would be the orientation of the amino and hydroxyl groups relative to the ring and any puckering induced by the bulky chlorine atoms.
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are powerful theoretical tools for investigating molecular properties that can be difficult to measure experimentally. These methods provide a deeper understanding of the electronic structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules. A DFT study on this compound would calculate various electronic properties. Key parameters from such a study would be presented in a data table.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative of what a DFT study would provide, as specific peer-reviewed calculations for this molecule are not available in the searched sources.)
| Parameter | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.42 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.87 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | 4.55 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.12 D |
The distribution of the HOMO and LUMO orbitals would be critical. The HOMO would likely be localized on the electron-rich aromatic ring and the amino/hydroxyl groups, while the LUMO might be distributed across the ring, influenced by the electron-withdrawing chlorine atoms. This distribution is key to understanding charge transfer possibilities within the molecule.
DFT calculations can also predict the chemical reactivity of a molecule. By generating a Molecular Electrostatic Potential (MEP) map, one could visualize the electron-rich and electron-deficient regions of this compound.
Nucleophilic Sites: The MEP map would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms, indicating these are probable sites for electrophilic attack.
Electrophilic Sites: Positive potential (electron-deficient regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups, making them susceptible to attack by nucleophiles. The carbon atoms bonded to the chlorine atoms would also be potential electrophilic sites.
This analysis helps in predicting how the molecule would interact with other reagents and in understanding its role in chemical reactions, such as its use as an intermediate in the synthesis of dyes and pharmaceuticals. chemicalbook.comcionpharma.com
Simulation of Spectroscopic Properties
Computational chemistry, particularly through methods rooted in Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. These simulations provide valuable insights into the molecule's electronic structure and vibrational modes, often corroborating or guiding experimental findings. The primary methods employed for these simulations are DFT for ground-state properties, such as vibrational and NMR spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, like UV-Vis electronic spectra.
UV-Vis Spectroscopy Simulation
The simulation of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using TD-DFT calculations. This method predicts the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The calculations yield key parameters including the absorption wavelength maximum (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the electronic transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).
For aromatic compounds like this compound, the electronic spectra are influenced by π→π* and n→π* transitions. The amino (-NH2) and hydroxyl (-OH) groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption bands of the benzene ring, while the chloro (-Cl) groups can also modulate the spectral properties. Studies on analogous compounds, such as other substituted phenols, show that TD-DFT calculations, often using the B3LYP functional and a suitable basis set like 6-311+G(d,p), can accurately predict these absorptions. d-nb.infoscirp.org The use of a Polarizable Continuum Model (PCM) can further refine these predictions by simulating the influence of different solvents on the electronic transitions. scirp.orgresearchgate.net
A representative TD-DFT simulation for this compound would likely predict several absorption bands. The primary bands would be associated with π→π* transitions within the aromatic system, influenced by the donor-acceptor characteristics of the substituents.
Simulated UV-Vis Spectral Data for this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 315 | 0.085 | HOMO → LUMO | π→π |
| 270 | 0.120 | HOMO-1 → LUMO | π→π |
| 245 | 0.050 | HOMO → LUMO+1 | π→π* |
Note: The data in this table is representative and based on typical TD-DFT outputs for structurally similar aminophenol compounds.
Vibrational Spectroscopy (FTIR and Raman) Simulation
The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies using DFT, commonly with the B3LYP functional. theaic.orgresearchgate.net These calculations predict the frequencies of all fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions.
However, theoretical harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve accuracy, the calculated frequencies are uniformly multiplied by a scaling factor, which is typically around 0.961 for DFT/B3LYP calculations. theaic.org The analysis allows for the unambiguous assignment of vibrational bands observed in experimental FTIR and FT-Raman spectra. For this compound, key vibrational modes would include the O-H and N-H stretching of the hydroxyl and amino groups, C-H stretching of the aromatic ring, C-N, C-O, and C-Cl stretching, and various in-plane and out-of-plane bending modes of the ring.
Simulated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3750 | 3604 | O-H stretch |
| νas(N-H) | 3645 | 3503 | Asymmetric N-H stretch |
| νs(N-H) | 3550 | 3412 | Symmetric N-H stretch |
| ν(C-H) | 3180 | 3056 | Aromatic C-H stretch |
| δ(N-H) | 1630 | 1567 | N-H scissoring |
| ν(C=C) | 1590 | 1528 | Aromatic ring stretch |
| ν(C-O) | 1280 | 1230 | C-O stretch |
| ν(C-Cl) | 790 | 759 | C-Cl stretch |
Note: The data in this table is representative. Calculated frequencies are hypothetical values based on studies of similar molecules like 2-aminophenol (B121084), and scaled using a factor of 0.961. theaic.org
NMR Spectroscopy Simulation
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a valuable tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for predicting the ¹H and ¹³C NMR chemical shifts. theaic.org
The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These absolute shielding values are then converted into chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), which is also calculated at the same level of theory. The predicted chemical shifts can then be directly compared to experimental data. theaic.org For this compound, the ¹H NMR spectrum would show distinct signals for the two aromatic protons and the protons of the amino and hydroxyl groups. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the aromatic ring, with their chemical shifts influenced by the attached functional groups (-OH, -NH2, -Cl).
Simulated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Calculated Chemical Shift (ppm) | Nucleus |
|---|---|---|
| H (on C3) | 7.15 | ¹H |
| H (on C5) | 6.90 | ¹H |
| H (on -NH₂) | 4.80 | ¹H |
| H (on -OH) | 5.50 | ¹H |
| C1 (-OH) | 145.0 | ¹³C |
| C2 (-NH₂) | 138.5 | ¹³C |
| C3 | 124.0 | ¹³C |
| C4 (-Cl) | 120.0 | ¹³C |
| C5 | 118.5 | ¹³C |
| C6 (-Cl) | 122.5 | ¹³C |
Note: The data in this table is representative and based on typical GIAO-DFT outputs and experimental data for analogous substituted phenols. theaic.orgchemicalbook.com
Iv. Advanced Analytical Chemistry for 2 Amino 4,6 Dichlorophenol and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 2-Amino-4,6-dichlorophenol, enabling the separation of the parent compound from its metabolites and other interfering substances.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the determination of this compound. This method offers a balance of simplicity, speed, and accuracy. chvm.net
Methodologies often employ a reverse-phase approach, utilizing a C18 column. chvm.netresearchgate.net For instance, a method developed for the determination of related substances in a pharmaceutical suspension used a Thermo Hypersil BDS C18 column (4.6 mm × 150 mm, 5 μm). chvm.net The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous component (often containing an acid like phosphoric acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. chvm.netresearchgate.netsielc.com Isocratic elution, where the mobile phase composition remains constant, has been successfully applied. researchgate.net
UV detection is commonly performed at a wavelength where the compound exhibits significant absorbance, such as 280 nm or 295 nm. chvm.netresearchgate.netmdpi.com The selection of the detection wavelength is critical for achieving maximum sensitivity. mdpi.com The retention time for this compound under specific chromatographic conditions is a key parameter for its identification. In one study, the retention time for 2-amino-4-chlorophenol, a related compound, was found to be 4.03 minutes. researchgate.net
The performance of HPLC-UV methods is validated through several parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). For this compound hydrochloride, a good linear relationship was observed in the range of 5 to 100 µg/mL. chvm.net The LOD and LOQ for this compound were reported to be 500 ng/mL and 750 ng/mL, respectively. chvm.net For the related compound 2-amino-4-chlorophenol, the LOD and LOQ were even lower at 5 ng and 20 ng, respectively. researchgate.netutu.ac.in
Table 1: HPLC-UV Method Parameters for Aminochlorophenol Analysis
| Parameter | This compound hydrochloride chvm.net | 2-amino-4-chlorophenol researchgate.net |
|---|---|---|
| Column | Thermo Hypersil BDS C18 (4.6 mm×150 mm, 5 μm) | Thermo C18 (250 mm × 4.6 mm; 5 µ) |
| Mobile Phase | Water (0.1% phosphoric acid, 10 mmol/L ammonium (B1175870) dihydrogen phosphate):Methanol (31:69 V/V) | Water:Acetonitrile:Acetic acid (70:30:1 v/v/v) |
| Flow Rate | 1 mL/min | 1.5 mL/min |
| Detection Wavelength | 295 nm | 280 nm |
| Linear Range | 5-100 μg/mL | 400-2000 ng |
| LOD | 500 ng/mL | 5 ng |
| LOQ | 750 ng/mL | 20 ng |
| Recovery | 100.35% | Not Reported |
This table presents a summary of HPLC-UV conditions reported for the analysis of this compound hydrochloride and a related compound, 2-amino-4-chlorophenol.
For enhanced selectivity and sensitivity, particularly at trace levels, High-Performance Liquid Chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) is a commonly used ionization technique for this purpose due to the polarity of chlorophenols. ulisboa.pt
This powerful combination allows for the separation of analytes by HPLC, followed by their ionization and fragmentation in the mass spectrometer. The selection of precursor and product ions provides a high degree of specificity, minimizing interferences from the sample matrix. ulisboa.pt The optimization of mass spectrometry conditions is a critical first step in method development. ulisboa.pt
A study focusing on the determination of chlorophenols in water utilized solid-phase extraction (SPE) followed by LC-ESI-MS/MS. ulisboa.pt While the study focused on 2-amino-4-chlorophenol, the methodology is applicable to other chlorophenols. The use of SPE with styrene (B11656) divinylbenzene (B73037) copolymer cartridges was effective for the extraction of the target compound from water samples. ulisboa.pt
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of this compound and its metabolites. GC-MS is particularly well-suited for volatile and semi-volatile compounds. However, for non-volatile or thermally labile compounds like aminophenols, a derivatization step is often required to increase their volatility and thermal stability. mdpi.com
Standardized methods for the determination of phenolic compounds in water, such as those from the U.S. Environmental Protection Agency (EPA), often involve derivatization followed by GC-MS analysis. mdpi.com This approach allows for comprehensive metabolite profiling by separating and identifying various derivatives.
Electrochemical Methods for Detection
Electrochemical methods offer an alternative to chromatographic techniques for the detection of phenolic compounds. These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. They can be highly sensitive and are often used in the development of sensors. scirp.org While specific studies on the electrochemical detection of this compound are not extensively detailed in the provided context, the principles are applicable. Various separation methods for phenols, including electrochemical analysis, have been reported. scirp.orgscirp.orgscirp.org
Development of Biomonitoring Methods for Exposure Assessment
The development of robust biomonitoring methods is essential for assessing human exposure to this compound. These methods typically involve the measurement of the parent compound or its metabolites in biological matrices such as urine or blood. The analytical techniques described above, particularly LC-MS/MS, are well-suited for this purpose due to their high sensitivity and specificity, which are necessary for detecting the low concentrations typically found in biological samples.
The establishment of reliable biomonitoring methods requires careful validation, including assessment of accuracy, precision, and the establishment of reference ranges in the general population.
V. Biological Activity and Mechanistic Toxicology
Cellular and Subcellular Effects
The interaction of 2-Amino-4,6-dichlorophenol with biological systems can trigger a cascade of events at the cellular level, leading to dysfunction and cell death.
Induction of Oxidative Stress and Stress Response Pathways
While the broader class of aminophenols is often associated with redox cycling and the generation of reactive oxygen species, specific peer-reviewed studies detailing the induction of oxidative stress or the activation of specific stress response pathways by this compound are not extensively available in the current scientific literature.
Disruption of Normal Cellular Functions through Reactive Intermediates
A critical aspect of the toxicity of this compound is its metabolic activation into highly reactive intermediates. The mechanism is believed to involve the oxidation of the parent compound to a benzoquinoneimine species. This electrophilic intermediate can readily react with cellular nucleophiles, such as sulfhydryl groups on proteins and glutathione, leading to covalent binding. This process can disrupt the structure and function of critical enzymes and structural proteins, impairing normal cellular operations and contributing significantly to the compound's toxicity. The formation of these reactive intermediates is considered an essential step in its toxic action, particularly in nephrotoxicity.
Effects on Cell Proliferation and Cell Death (Apoptosis/Necrosis)
Exposure to this compound has been shown to be cytotoxic. A key indicator of this is the observed increase in the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells when the plasma membrane is damaged. This suggests that the primary mode of cell death induced by the compound is necrosis, which is characterized by a loss of membrane integrity. Detailed research specifically investigating the effects of this compound on cell proliferation or its potential to induce the programmed cell death pathway of apoptosis is limited.
Organ-Specific Toxicity Mechanisms
The toxic effects of this compound are not uniformly distributed throughout the body, with the kidney being a primary target organ.
Nephrotoxicity: Mechanisms of Renal Damage
This compound is recognized as a potent nephrotoxicant, meaning it has a specific capacity to damage kidney cells. The kidney appears to be more susceptible to its toxic effects than the liver. The mechanism of renal damage is closely linked to the formation of the reactive benzoquinoneimine intermediate within the kidney. This bioactivation process, potentially mediated by enzymes within the renal cortex, leads to the covalent binding of the intermediate to renal macromolecules, initiating cellular injury that can result in necrosis of the kidney tubules.
Table 1: Summary of Toxicological Mechanisms for this compound
| Toxicological Effect | Proposed Mechanism | Cellular Indicator/Evidence |
|---|---|---|
| Cytotoxicity | Cell membrane damage | Increased Lactate Dehydrogenase (LDH) release |
| Nephrotoxicity | Bioactivation to a reactive benzoquinoneimine intermediate, followed by covalent binding to cellular macromolecules | Potent kidney toxicant; higher susceptibility in kidney vs. liver |
Inhibition of Organic Ion Accumulation in Renal Cortical Slices
The active transport of organic anions and cations is a fundamental function of the renal proximal tubules. Disruption of this process is a sensitive marker of nephrotoxicity. However, specific studies examining the direct effects of this compound on the inhibition of organic ion accumulation in renal cortical slices could not be found in the reviewed scientific literature.
Impairment of Gluconeogenesis in Renal Tissues
Research has demonstrated that this compound can inhibit pyruvate-stimulated gluconeogenesis in renal tissues. In vitro studies using renal cortical slices from male Fischer 344 rats showed that gluconeogenesis was inhibited at bath concentrations of 5 x 10 M or greater. nih.gov This inhibition of a critical pathway for glucose production in the kidney highlights a specific mechanism of the compound's toxicity at the cellular level.
Indicators of Renal Dysfunction (Proteinuria, Glucosuria, Hematuria)
Exposure to this compound has been linked to several key indicators of renal dysfunction. In studies involving male Fischer 344 rats, administration of the compound resulted in increased proteinuria, glucosuria, and hematuria. nih.gov These findings suggest that this compound can cause significant damage to the kidneys, leading to the abnormal presence of protein, glucose, and red blood cells in the urine.
Table 1: Indicators of Renal Dysfunction Induced by this compound
| Indicator | Observation | Species |
| Proteinuria | Increased | Fischer 344 Rat |
| Glucosuria | Increased | Fischer 344 Rat |
| Hematuria | Increased | Fischer 344 Rat |
Hepatotoxicity: Mechanisms of Hepatic Dysfunction
In addition to its effects on the kidneys, this compound has been shown to be a weak hepatotoxicant. nih.gov
Elevated Alanine (B10760859) Aminotransferase (ALT/GPT) Activity
A key indicator of liver damage is the elevation of plasma alanine aminotransferase (ALT/GPT) activity. nih.gov Studies in male Fischer 344 rats have shown that exposure to this compound leads to elevated ALT/GPT activity, signifying hepatocellular injury. nih.gov ALT is an enzyme predominantly found in the liver, and its increased presence in the bloodstream is a sensitive, though not specific, marker for liver cell damage. nih.gov
Table 2: Indicator of Hepatic Dysfunction Induced by this compound
| Indicator | Observation | Species |
| Alanine Aminotransferase (ALT/GPT) Activity | Elevated | Fischer 344 Rat |
Inhibition of Hepatic Gluconeogenesis
Similar to its effects on the kidneys, this compound has been found to inhibit pyruvate-stimulated gluconeogenesis in the liver. nih.gov In vitro experiments with liver slices demonstrated that hepatic gluconeogenesis was inhibited at bath concentrations of 5 x 10 M or greater, indicating a direct impact on the liver's ability to produce glucose. nih.gov
Forestomach and Urinary Bladder Hyperplasia
Hyperplasia, an increase in the number of cells in an organ or tissue, has been observed in animal studies involving aminophenol derivatives. Specifically for the related compound 2-amino-4-chlorophenol, oral exposure studies in rats have documented hyperplastic lesions.
In both 13-week and 2-year studies, hyperplastic lesions were noted in the forestomach of male and female rats. who.int Furthermore, the 13-week study also revealed hyperplasia in the urinary bladder of male rats. who.int Evidence for a different but related compound also points to carcinogenic activity in the form of squamous cell papillomas of the forestomach in male mice. These findings suggest that the epithelium of the forestomach and urinary bladder are potential targets for the proliferative effects of certain aminophenol compounds.
Enzymatic Interactions and Metabolic Pathways
The toxicology of this compound is intrinsically linked to its metabolism, which involves various enzymatic systems that can both detoxify the compound and, conversely, bioactivate it to more reactive and harmful species.
Studies on the isomer 4-amino-2,6-dichlorophenol (B1218435) have shown that it can inhibit specific cellular transport processes. In vitro experiments using renal cortical slices from Fischer 344 rats demonstrated that 4-amino-2,6-dichlorophenol inhibited the accumulation of both organic anions and cations. nih.gov This suggests an interaction with and inhibition of the transport proteins responsible for moving these ions across cell membranes in the kidney. nih.gov The same study also found that both renal and hepatic pyruvate-stimulated gluconeogenesis were inhibited by 4-amino-2,6-dichlorophenol. nih.gov
| Process | Effect of 4-amino-2,6-dichlorophenol | Target Tissue |
|---|---|---|
| Organic Anion Accumulation | Inhibited | Renal Cortex |
| Organic Cation Uptake | Decreased | Renal Cortex |
| Pyruvate-Stimulated Gluconeogenesis | Inhibited | Renal and Hepatic Tissue |
A critical aspect of aminophenol toxicology is the metabolic formation of reactive intermediates. Oxidation of the parent compound can lead to the generation of highly reactive species, such as benzoquinoneimines. nih.gov These electrophilic intermediates can readily react with cellular nucleophiles, including proteins and nucleic acids.
This covalent binding to essential biomolecules can disrupt their normal function, leading to cytotoxicity, enzyme inhibition, and DNA damage. For many aminophenols, this bioactivation to an arylating metabolite is considered a key step in their mechanism of toxicity. nih.govresearchgate.net The genotoxic effects of p-aminophenol, for instance, are believed to be mediated by such reactive species, which can induce DNA strand breaks and chromosome aberrations. nih.gov This process of forming reactive intermediates is likely essential for the nephrotoxicity observed with compounds like 4-amino-2,6-dichlorophenol.
The bioactivation of aminophenols into reactive intermediates is catalyzed by specific enzyme systems. While cytochrome P450 (CYP) enzymes are often involved in the metabolism of xenobiotics, their role in the bioactivation of some aminochlorophenols appears to be less significant than that of other enzymes. nih.govcdc.gov
In vitro studies on 4-amino-2-chlorophenol (B1200274) cytotoxicity found that several CYP inhibitors failed to provide protection, suggesting CYPs are not the primary drivers of its bioactivation. nih.gov Instead, evidence points to a more prominent role for peroxidases and co-oxidation reactions via enzymes like cyclooxygenase. nih.govresearchgate.net Pretreatment with a peroxidase inhibitor significantly reduced the cytotoxicity of 4-amino-2-chlorophenol in isolated renal cells. nih.gov This indicates that peroxidase-mediated metabolism is a crucial pathway for the formation of toxic metabolites from certain aminochlorophenols. nih.gov
Immunomodulatory Effects and Immune Response Modulation
The effects of this compound on the immune system have not been extensively documented. However, aminophenols as a class have been reported to have the potential to cause allergic reactions. nj.gov Some aminophenols may induce skin allergies, where subsequent low-level exposure can lead to itching and rashes. nj.gov Additionally, there is potential for asthma-like allergies, with future exposures triggering asthmatic attacks. nj.gov
Research on other chlorinated phenols, such as 2-amino-6-chloro-4-nitrophenol, has indicated a potential for skin sensitization. europa.eu While these findings relate to different, though structurally similar, compounds, they highlight a potential area for future investigation into the immunomodulatory properties of this compound.
Vi. Environmental Fate, Degradation, and Remediation Studies
Occurrence and Distribution in Environmental Compartments (Air, Water, Soil)
2-Amino-4,6-dichlorophenol is primarily used as an intermediate in the synthesis of dyes, pigments, and pesticides. chemicalbook.comchemicalbook.comgoogle.com Its release into the environment can occur during manufacturing, processing, and transportation. If released, the compound has the potential to be distributed across various environmental compartments, including air, water, and soil. iarc.fr The physical and chemical properties of this compound, such as its water solubility and potential for volatilization, govern its partitioning in the environment. drugfuture.com
While specific quantitative data on its ambient concentrations in air, water, or soil are not widely documented, its classification as harmful to aquatic life suggests that its presence in water bodies is a significant concern. lgcstandards.com Spills or improper disposal are potential routes for soil and water contamination. noaa.gov Once in the soil, its mobility and persistence will be influenced by factors such as soil type, organic matter content, and pH. In the atmosphere, the compound may exist in particulate or vapor form and can be subject to deposition. iarc.fr
Transformation and Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various transformation and degradation processes, which can be biotic (microbial) or abiotic (photolytic).
Microbial degradation is a primary mechanism for the natural attenuation of many organic pollutants, including chlorophenolic compounds. nih.govresearchgate.net Bacteria and fungi possess diverse enzymatic systems capable of transforming these complex molecules into simpler, less harmful substances.
Various bacterial strains have demonstrated the ability to degrade chlorinated phenols, providing insight into the potential bioremediation of this compound.
Ralstonia species: Strains of Ralstonia are well-known for their ability to mineralize chlorinated aromatic compounds. For instance, Ralstonia sp. strain RK1 can utilize 2,6-dichlorophenol (B41786) as its sole carbon and energy source. nih.govresearchgate.net Ralstonia eutropha JMP134 degrades 2,4,6-trichlorophenol (B30397) through a pathway involving a 2,4,6-TCP monooxygenase (TcpA) and a 6-chlorohydroxyquinol 1,2-dioxygenase (TcpC). researchgate.netresearchgate.net This suggests that Ralstonia species likely possess the enzymatic machinery to initiate the breakdown of this compound.
Ensifer species: Ensifer sp. strain 22-1 has been isolated for its capacity to degrade chlorinated nitrophenols, which are structurally related to chloroaminophenols. nih.govresearchgate.net This strain utilizes a two-component monooxygenase (CnpAB) to catalyze both denitration and dechlorination, converting 2,6-dichloro-4-nitrophenol (B181596) to 6-chlorohydroxyquinol. nih.govresearchgate.net This enzymatic capability highlights a potential pathway for the initial attack on the aromatic ring of similar compounds.
Other Relevant Bacteria: Studies on isomers and related compounds provide further evidence. Arthrobacter sp. SPG can degrade 2-chloro-4-aminophenol by first using a deaminase to form chlorohydroquinone (B41787), which is subsequently dehalogenated. nih.gov Furthermore, the enzyme 2-aminophenol (B121084) 1,6-dioxygenase, found in Pseudomonas pseudoalcaligenes JS45, is capable of oxidizing the closely related compound 2-amino-4-chlorophenol. nih.gov
Table 1: Bacterial Strains Involved in the Degradation of this compound and Related Compounds
| Bacterial Strain | Degraded Compound | Key Enzymes/Pathways | Reference |
|---|---|---|---|
| Ralstonia sp. strain RK1 | 2,6-Dichlorophenol | Mineralization as sole carbon source. | nih.gov |
| Ralstonia eutropha JMP134 | 2,4,6-Trichlorophenol | TcpA (monooxygenase), TcpC (dioxygenase). | researchgate.netresearchgate.net |
| Ensifer sp. strain 22-1 | 2,6-Dichloro-4-nitrophenol | CnpAB (two-component monooxygenase). | nih.govresearchgate.net |
| Arthrobacter sp. SPG | 2-Chloro-4-aminophenol | Deaminase, dehalogenase, dioxygenase. | nih.gov |
| Pseudomonas pseudoalcaligenes JS45 | 2-Amino-4-chlorophenol | 2-Aminophenol 1,6-dioxygenase. | nih.gov |
Fungi, particularly white-rot fungi, produce powerful extracellular enzymes like laccases and peroxidases that can non-specifically oxidize a wide range of recalcitrant organic pollutants, including chlorophenols. researchgate.net
Fungal strains isolated from marine invertebrates, such as Aspergillus species, have shown the ability to biotransform 2,4-dichlorophenol (B122985). mdpi.com The biotransformation of 2-Amino-4,6-difluorophenol, a structurally similar compound, by fungal strains has also been noted. Laccases from fungi like Trametes hirsuta are known to effectively degrade phenolic compounds, suggesting a potential role in the remediation of this compound. researchgate.net These enzymes can initiate degradation by oxidizing the phenolic group, leading to the formation of reactive phenoxy radicals which can then undergo further transformation, polymerization, or detoxification.
The microbial breakdown of aromatic compounds like this compound typically proceeds through a sequence of enzymatic reactions involving hydroxylation followed by aromatic ring cleavage.
Initial Attack and Hydroxylation: The degradation is often initiated by monooxygenase enzymes that introduce hydroxyl groups onto the aromatic ring. nih.gov This step increases the reactivity of the compound and prepares it for ring fission. For chlorinated phenols, this can lead to the formation of intermediates like chlorocatechols or chlorohydroquinones. nih.govd-nb.info The degradation of 2-chloro-4-aminophenol, for example, proceeds through a chlorohydroquinone intermediate. nih.gov
Aromatic Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes. nih.gov Depending on the position of the hydroxyl groups, cleavage can occur between them (ortho-cleavage) or adjacent to one of them (meta-cleavage). nih.govd-nb.info For instance, the degradation of 2,4,6-trichlorophenol by Ralstonia eutropha involves a 6-chlorohydroxyquinol 1,2-dioxygenase, which performs an ortho-cleavage of the ring. researchgate.netresearchgate.net Similarly, 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 directly cleaves the ring of aminophenols. nih.gov The resulting aliphatic products are then funneled into central metabolic pathways.
Table 2: Key Enzymes and Intermediates in the Degradation of Chlorinated Phenols
| Enzyme Class | Action | Common Intermediates | Reference |
|---|---|---|---|
| Monooxygenases | Hydroxylation, Dechlorination | Chlorocatechols, Chlorohydroquinones | nih.govresearchgate.netnih.gov |
| Deaminases | Removal of amino group | Chlorohydroquinones | nih.gov |
| Dioxygenases | Aromatic ring cleavage | Chloromuconic acids, Muconic semialdehydes | nih.govresearchgate.netnih.gov |
| Laccases/Peroxidases | Oxidation | Phenoxy radicals | researchgate.net |
Photolytic degradation, particularly advanced oxidation processes (AOPs), represents a promising abiotic method for remediating water contaminated with this compound. This process involves the use of light energy, often in the presence of a photocatalyst, to generate highly reactive hydroxyl radicals (•OH).
Studies on related compounds have demonstrated the effectiveness of this technology. The photocatalytic degradation of 2-amino phenol (B47542) and 4-chloro phenol has been successfully achieved using copper(I) oxide (Cu₂O) as a catalyst under visible light. researchgate.net Similarly, the complete solar photocatalytic degradation of 2,4,6-trichlorophenol in aqueous suspensions of titanium dioxide (TiO₂) was achieved within 60 minutes of illumination. kku.ac.th Computational models for a related compound predict a photolysis half-life of 4–6 hours under UV irradiation, yielding 3,6-dichlorocatechol (B1212381) as a major product. These findings strongly suggest that photolytic processes could effectively mineralize this compound into carbon dioxide, water, and mineral acids.
Table 3: Photolytic Degradation Studies of Related Phenolic Compounds
| Compound | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|
| 2-Amino phenol / 4-Chloro phenol | Cu₂O / Visible Light / H₂O₂ | Complete degradation in 2-4 hours. | researchgate.net |
| 2,4,6-Trichlorophenol | TiO₂ / Sunlight | Complete degradation in 60 minutes. | kku.ac.th |
| Amino-chlorophenol derivative | UV Light (Simulated) | Predicted t½ = 4–6 hours; forms 3,6-dichlorocatechol. |
Chemical Degradation in Aquatic and Soil Systems
The environmental persistence of this compound is governed by abiotic degradation processes such as photolysis and hydrolysis. While specific kinetic data for this compound are not extensively documented in publicly available literature, the behavior of related chlorophenol compounds provides significant insights.
For analogous compounds like 2,4-dichlorophenol (2,4-DCP), photolysis is a primary route of abiotic degradation in aqueous environments. wfduk.org The photolytic degradation of 2,4-DCP in water under ultraviolet light can be rapid, with half-life values ranging from a few minutes to half an hour, depending on the pH of the water. wfduk.org The process involves the reaction with photochemically produced hydroxyl radicals, leading to the formation of intermediates like catechols and other hydroxybenzenes. wfduk.org It is anticipated that this compound would undergo similar photochemical transformations. The presence of an amino group might influence the reaction rates and pathways compared to its non-aminated counterparts.
Hydrolysis is generally not considered a major degradation pathway for chlorophenols like 2,4-DCP due to the stability of the aromatic ring and the carbon-chlorine bond. wfduk.orgoecd.org These compounds are typically resistant to hydrolysis under normal environmental pH conditions. oecd.org However, under alkaline conditions, hydrolysis can occur, leading to the formation of corresponding phenol derivatives. tandfonline.com For this compound, significant hydrolytic degradation is unlikely in typical aquatic and soil environments. The compound may be sensitive to prolonged exposure to air and light, which can lead to gradual degradation. noaa.gov
Environmental Monitoring and Risk Assessment
Accurate quantification of this compound in environmental samples like water and soil is crucial for monitoring its presence and assessing risks. Various advanced analytical techniques have been developed for this purpose, often focusing on related chlorophenols and chloroaminophenols.
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. For the related compound 2-amino-4-chlorophenol, methods using reversed-phase HPLC with a C18 column and a mobile phase of water, acetonitrile (B52724), and acetic acid, coupled with ultraviolet (UV) detection, have been established. mdpi.com More sensitive and specific analysis can be achieved by coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) using an electrospray ionization (ESI) source. epa.gov This approach allows for very low detection limits and high selectivity.
For sample preparation, especially from complex matrices like water and soil, a preconcentration step is often necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, utilizing cartridges with sorbents like styrene-divinylbenzene copolymers to extract and concentrate the analyte from the sample before chromatographic analysis. epa.gov For soil samples, Accelerated Solvent Extraction (ASE) using water as the solvent, sometimes with an organic modifier like acetonitrile, can be combined with Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC/MS) for effective determination. nih.gov
Interactive Table: Analytical Methods for Chlorophenol Quantification
| Analytical Technique | Sample Matrix | Preparation Method | Key Parameters | Detection Limits | Reference(s) |
|---|---|---|---|---|---|
| HPLC-UV | Water | Direct Injection / SPE | C18 column; Mobile Phase: Water/Acetonitrile/Acetic Acid | 0.5 mg/L (LOD), 2 mg/L (LOQ) for 2-amino-4-chlorophenol | mdpi.com |
| HPLC-MS/MS | Water | Solid-Phase Extraction (SPE) | XBridge™ Phenyl column; Mobile Phase: Ammonium (B1175870) acetate/Acetonitrile | Not specified for this compound | epa.gov |
| GC/MS | Soil | Accelerated Solvent Extraction (ASE) & Solid-Phase Microextraction (SPME) | Extraction Temp: 125°C; Modifier: 5% Acetonitrile | Low ppb range for various chlorophenols | nih.gov |
To infer its potential impact, data from structurally similar compounds are considered. Chlorophenols, as a class, are known to be toxic to aquatic organisms, with toxicity generally increasing with the degree of chlorination. acs.org For the related compound 2,4-dichlorophenol, a wide range of toxicity values has been reported for different aquatic species.
Interactive Table: Ecotoxicity Data for Related Dichlorophenols
| Organism | Compound | Endpoint | Value (mg/L) | Exposure Time | Reference(s) |
|---|---|---|---|---|---|
| Zebrafish (Danio rerio) | 2,4-Dichlorophenol | LC50 | 3.9 | 96 hours | scientificwebjournals.com |
| Daphnia magna | 2,4-Dichlorophenol | 48hLC50 | 0.21 (relative to Phenol) | 48 hours | researchgate.net |
| Alga (Phaeodactylum tricornutum) | 2,4-Dichlorophenol | LC50 | 0.7 | Not specified | rivm.nl |
| Fish (Oncorhynchus mykiss) | 2,4-Dichlorophenol | NOEC | 0.016 | Chronic | rivm.nl |
The toxicity of chlorophenols is also influenced by environmental factors such as pH. Under acidic conditions, they exist predominantly in their more toxic undissociated form. wfduk.org Given its structure, this compound is expected to exhibit similar or potentially higher toxicity due to the presence of both chloro and amino functional groups, which can have specific modes of action.
The bioaccumulation potential of a chemical refers to its ability to be absorbed and concentrated in the tissues of living organisms. This is often estimated using the octanol-water partition coefficient (Log Kow) and measured by the bioconcentration factor (BCF). For this compound itself, specific experimentally determined BCF values are scarce in the literature. noaa.govhpc-standards.com
However, the potential can be inferred from data on related chlorophenols. For 2,4-dichlorophenol, BCF values in fish have been measured in the range of 10 to 69, indicating a low to moderate potential for bioconcentration. The bioaccumulation of chlorophenols is pH-dependent, with greater uptake expected under more acidic conditions where the less ionized form of the molecule prevails.
Computational models predict a Log P (octanol-water partition coefficient) of 1.9 and a bioconcentration factor (BCF) of 350 L/kg for a similar compound, 2-amino-3,6-dichlorophenol, suggesting a moderate potential for bioaccumulation. Given the structural similarities, this compound is not expected to significantly biomagnify in food chains, but can accumulate in organisms directly exposed to contaminated water.
Bioremediation and Advanced Oxidation Processes for Contaminated Sites
The removal of this compound and related compounds from contaminated environments can be achieved through bioremediation and Advanced Oxidation Processes (AOPs). d-nb.info
Bioremediation utilizes microorganisms like bacteria and fungi to degrade contaminants into less harmful substances. d-nb.info While specific studies on the bioremediation of this compound are limited, research on chloroaminophenols and dichlorophenols demonstrates high potential. For instance, bacteria from the genus Arthrobacter have been shown to degrade 2-chloro-4-aminophenol by using it as a sole source of carbon and energy. The degradation pathway involves initial deamination (removal of the amino group) to form chlorohydroquinone, followed by dehalogenation and subsequent ring cleavage. nih.govd-nb.info Other bacteria, such as Cupriavidus necator, are effective in degrading trichlorophenols through a pathway involving monooxygenases that hydroxylate the ring, leading to intermediates that can enter central metabolic pathways. nih.gov Fungi, particularly white-rot fungi, are also known to degrade a wide range of chlorophenols. google.com These microbial processes represent a cost-effective and environmentally friendly approach to cleaning up contaminated soil and water. researchgate.net
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to oxidize recalcitrant organic pollutants. nih.govasme.org Several AOPs have proven effective for the degradation of dichlorophenols. These include:
Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H2O2) and iron salts (Fe(II)/Fe(III)) to generate hydroxyl radicals. The photo-Fenton process enhances radical production with the use of UV light, leading to very rapid degradation of compounds like 2,4-DCP. mdpi.comnih.gov
UV/H2O2: This process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. It is a successful method for the destruction of various chlorophenols. asme.org
UV/Peroxydisulfate (PDS): This process uses UV light to activate peroxydisulfate, generating sulfate (B86663) radicals (SO4•−), which are also powerful oxidants for degrading contaminants like 2,4-DCP. ije.ir
Combined Systems: Sequential treatment, such as combining an anaerobic biological process like an Up-flow Anaerobic Sludge Blanket (UASB) reactor with a subsequent AOP (e.g., UV/TiO2/H2O2), can be highly effective. The biological step partially degrades and dehalogenates the parent compound, making the remaining intermediates more amenable to complete mineralization by the AOP. researchgate.net
Interactive Table: Remediation Strategies for Dichlorophenols
| Remediation Method | Type | Mechanism | Key Organisms/Reagents | Target Compound(s) | Reference(s) |
|---|---|---|---|---|---|
| Microbial Degradation | Bioremediation | Deamination, Dehalogenation, Ring Cleavage | Arthrobacter sp. SPG | 2-chloro-4-aminophenol | d-nb.info |
| Fungal Degradation | Bioremediation | Enzymatic Oxidation | White-rot fungi | Chlorophenols | google.com |
| Photo-Fenton | AOP | •OH radical oxidation | H2O2, Fe(II), UV light | 2,4-Dichlorophenol | nih.gov |
| UV/Peroxydisulfate | AOP | SO4•− radical oxidation | Peroxydisulfate, UV light | 2,4-Dichlorophenol | ije.ir |
| UASB + UV/TiO2/H2O2 | Combined | Sequential biological & chemical oxidation | Anaerobic sludge, TiO2, H2O2, UV | 2,4-Dichlorophenol | researchgate.net |
Vii. Applications and Derivatives in Specialized Research Areas
Advanced Materials and Dye Chemistry
The presence of the amino group and the activated aromatic ring in 2-Amino-4,6-dichlorophenol makes it a key intermediate in the synthesis of certain classes of dyes and pigments. chemicalbull.comgoogle.comontosight.ai The chlorine substituents play a crucial role in modifying the electronic properties of the resulting dye molecules, influencing their color and stability.
This compound serves as a foundational molecule in the production of various colorants, particularly azo dyes. chemicalbull.comgoogle.comnih.gov The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich species. nih.gov The resulting azo compounds are characterized by the -N=N- functional group, which acts as a chromophore and is responsible for the color of the dye. nih.gov
The general process for synthesizing azo dyes from this compound can be outlined as follows:
Diazotization: this compound is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻).
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically another aromatic compound rich in electrons, such as a phenol (B47542) or an aniline (B41778) derivative. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the stable azo linkage (-N=N-).
The specific color of the resulting azo dye is determined by the chemical nature of both the diazonium component (derived from this compound) and the coupling component, as well as any substituents present on their aromatic rings.
The chlorinated structure of this compound offers a strategic advantage in the design of dyes with enhanced properties. The chlorine atoms are electron-withdrawing groups, and their presence on the aromatic ring can significantly influence the electronic distribution within the final dye molecule. This, in turn, affects the wavelength of light absorbed and, consequently, the observed color.
Coordination Chemistry and Metal Complexes
The presence of both an amino (-NH₂) and a hydroxyl (-OH) group in this compound makes it an excellent ligand for the formation of coordination complexes with various metal ions. These groups can donate lone pairs of electrons to a central metal atom, forming stable chelate rings. This area of research is particularly active due to the potential biological activities of the resulting metal complexes.
A significant application of this compound in coordination chemistry is in the synthesis of Schiff bases and their subsequent metal complexes. Schiff bases are formed by the condensation reaction of a primary amine with an aldehyde or a ketone. ajrconline.org In this context, the amino group of this compound reacts with an aldehyde to form an imine or azomethine group (-N=CH-). scirp.org
For instance, a Schiff base can be prepared by reacting this compound with an appropriate aldehyde, such as salicylaldehyde. The resulting Schiff base ligand, which contains nitrogen and oxygen donor atoms, can then be complexed with various transition metal ions like Cobalt(II), Nickel(II), Copper(II), and Zinc(II). ajrconline.orgshd-pub.org.rsresearchgate.net
The characterization of these newly synthesized Schiff base complexes is crucial to understand their structure and properties. A variety of analytical techniques are employed for this purpose:
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry. shd-pub.org.rsresearchgate.net
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion. A shift in the characteristic vibrational frequencies of the C=N (azomethine) and C-O (phenolic) groups upon complexation provides evidence of coordination. scirp.orgshd-pub.org.rsresearchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. shd-pub.org.rsresearchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing the geometry and the oxidation state of the central metal ion. shd-pub.org.rsresearchgate.net
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes. shd-pub.org.rsresearchgate.net
Studies have shown that in many of these complexes, the Schiff base coordinates to the metal ion through the phenolic oxygen and the azomethine nitrogen. shd-pub.org.rsresearchgate.net
A primary driver for the synthesis of Schiff base complexes of this compound is the investigation of their potential biological activities. It is a well-established observation in medicinal chemistry that the biological activity of a ligand can be significantly enhanced upon chelation with a metal ion. ijmrsti.com
The antimicrobial and antifungal activities of these synthesized complexes are typically evaluated in vitro against a range of pathogenic bacteria and fungi. shd-pub.org.rsresearchgate.netresearchgate.net Standard methods like the disc diffusion method or the determination of the Minimum Inhibitory Concentration (MIC) are commonly used. shd-pub.org.rsresearchgate.net
Research has indicated that metal complexes of Schiff bases derived from substituted aminophenols often exhibit greater antimicrobial and antifungal activity compared to the free Schiff base ligand. scirp.orgijmrsti.com For example, a study on Schiff base complexes of Co(II), Ni(II), Cu(II), and Zn(II) derived from a substituted 2-aminophenol (B121084) derivative reported notable antibacterial and antifungal activities. shd-pub.org.rsresearchgate.net The Zn(II) complex, in particular, was found to be highly effective against Candida tropicalis and Bacillus subtilis, with a MIC value of 64 μg/mL. shd-pub.org.rsresearchgate.net The enhanced activity of the metal complexes is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.
Viii. Regulatory Science and Public Health Implications
Occupational Exposure and Workplace Safety
Exposure to 2-Amino-4,6-dichlorophenol in an occupational setting is most likely to happen in industrial plants where the chemical is manufactured or used as an intermediate. iarc.fr The primary routes of exposure are inhalation and skin contact. iarc.fr While no specific occupational exposure limits have been established for this compound, it is recommended to adhere to safe work practices. nj.gov
To minimize workplace exposure, engineering controls such as enclosed operations and local exhaust ventilation should be implemented at the site of chemical release. nj.gov In situations where these controls are not sufficient, respirators should be worn. nj.gov Workers should be provided with and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection with side shields or goggles. nj.govlgcstandards.com It is crucial that all protective clothing is clean, available daily, and worn before work begins. nj.gov Contaminated work clothes should not be taken home, as this could expose family members. nj.gov
Good industrial hygiene practices are essential. lgcstandards.com This includes washing hands thoroughly after handling the chemical and before breaks, and refraining from eating, drinking, or smoking in areas where the compound is handled, processed, or stored. nj.govlgcstandards.com Emergency eyewash fountains and safety showers should be readily available in the immediate work area in case of accidental exposure. nj.govcoleparmer.com In the event of skin contact, the affected area should be washed immediately with soap and water. noaa.gov
Employers are required by regulations such as the OSHA Hazard Communication Standard to provide employees with information and training on chemical hazards and control measures. nj.gov Routine evaluation of exposure to hazardous substances, which may include personal and area air sampling, should be conducted. nj.gov
Consumer Product Residues and Exposure Routes
While this compound is not typically used directly in consumer products, trace amounts may be present as residues in items where it has been used as an intermediate in the manufacturing process. iarc.fr This includes certain dyes used in textiles, leather goods, and paper products, as well as in the production of some pesticides and pharmaceuticals. iarc.frsmolecule.com
Potential consumer exposure routes include inhalation, ingestion, and dermal contact with products containing residual amounts of the chemical. iarc.fr For instance, low concentrations have been identified in some commercial drug formulations. iarc.fr It has also been used in some hair dye formulations, though its use in this manner has been restricted in several countries. iarc.frindustrialchemicals.gov.au
The general population may also be exposed to chlorophenols, including this compound, through contaminated drinking water and air. nih.gov Environmental release can occur from industrial waste discharge and leaching from landfills. nih.gov
Regulatory Status and Classification (e.g., GHS, REACH)
This compound is subject to various regulations and classifications globally. Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
Harmful if swallowed (Acute Toxicity, Oral, Category 4). lgcstandards.com
Causes skin irritation (Skin Irritation, Category 2). lgcstandards.com
Causes serious eye irritation (Eye Irritation, Category 2). lgcstandards.com
Suspected of causing cancer (Carcinogenicity, Category 2). lgcstandards.com
Harmful to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 3). lgcstandards.com
GHS Hazard Statements
| Code | Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H351 | Suspected of causing cancer |
| H412 | Harmful to aquatic life with long lasting effects |
Data from a Safety Data Sheet for this compound. lgcstandards.com
In Europe, this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eueuropa.eu The European Chemicals Agency (ECHA) provides information on its properties and classification. europa.eueuropa.eu The substance has an EC number of 208-421-3 and a CAS number of 527-62-8. wikidata.org
Risk Management and Mitigation Strategies
Effective risk management for this compound involves a multi-faceted approach encompassing handling, storage, and disposal procedures.
Handling and Storage:
The chemical should be handled in well-ventilated areas, preferably under a chemical fume hood. cymitquimica.comfishersci.com
Workers must wear appropriate PPE, including gloves, lab coats, and eye protection. coleparmer.com
Direct contact with skin, eyes, and clothing should be avoided. lgcstandards.com
The substance should be stored in tightly closed, original containers in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizers. lgcstandards.comcoleparmer.comnoaa.gov
Spill and Emergency Procedures:
In case of a spill, the area should be evacuated. nj.gov
For small spills, the solid material can be dampened with a solvent like toluene (B28343) and transferred to a suitable container. noaa.gov
Contaminated surfaces should be washed with a solvent and then with soap and water. noaa.gov
Spilled material should not be allowed to enter drains or waterways. cymitquimica.com
Waste Disposal:
this compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations. nj.govlgcstandards.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Toluene |
Ix. Conclusion and Future Research Perspectives
Summary of Key Research Findings
Research has firmly established 2-Amino-4,6-dichlorophenol as a vital building block in the production of dyes, pigments, and pesticides. google.comchemicalbook.com Its molecular structure, featuring a phenolic ring with amino and chloro substituents, imparts specific reactivity that is leveraged in various synthetic pathways. One of the most well-documented applications is its use as a precursor in the synthesis of heteroaryl-substituted Aminoalkyl Azole compounds, which have shown promise as pesticides. chemicalbook.comchemicalbook.com
Key findings from various studies can be summarized as follows:
Synthesis and Production: Efficient methods for the preparation of this compound have been developed, with a notable process involving the reduction of 2,4-dichloro-6-nitrophenol. google.com A patented method highlights the use of a Ni-B/SiO2 amorphous catalyst, achieving high conversion and selectivity rates. google.com
Chemical Reactivity: The compound undergoes typical reactions of aminophenols, including oxidation to form corresponding quinones and reactions with strong oxidizers, mineral acids, or bases. chemicalbook.comchemicalbook.com
Industrial Intermediate: It is a critical intermediate in the synthesis of fine chemicals, including dyes and organic compounds. google.com Historical and recent patents underscore its role in producing pharmaceuticals and other commercially valuable substances. google.com For instance, it is an essential raw material for synthesizing the anthelmintic drug Oxyclozanide. smolecule.com
Toxicological Investigations: Preliminary toxicological studies have been conducted. Research on similar compounds, such as 4-amino-2,6-dichlorophenol (B1218435), has shown potent nephrotoxicity in animal models. However, the specific toxicological profile of this compound itself requires more in-depth investigation, with some studies indicating potential for delayed cytotoxicity in isolated rat kidney cells. mdpi.com
Interactive Table: Summary of Research Findings for this compound
| Research Area | Key Findings |
| Synthesis | Efficient reduction of 2,4-dichloro-6-nitrophenol. google.com Patented use of Ni-B/SiO2 catalyst for high yield. google.com |
| Applications | Intermediate for dyes, pigments, and pesticides. google.comchemicalbook.com Precursor for heteroaryl-substituted Aminoalkyl Azoles and Oxyclozanide. chemicalbook.comchemicalbook.comsmolecule.com |
| Reactivity | Undergoes oxidation to quinones; reacts with strong oxidizers, acids, and bases. chemicalbook.comchemicalbook.com |
| Toxicology | Potential for delayed cytotoxicity. mdpi.com Isomer 4-amino-2,6-dichlorophenol is a known nephrotoxicant. |
Identification of Research Gaps and Emerging Challenges
Despite the existing body of knowledge, several research gaps and challenges remain in the comprehensive understanding of this compound.
A primary challenge lies in the incomplete toxicological profile of the compound. While its isomer, 4-amino-2,6-dichlorophenol, is a known nephrotoxicant, the specific mechanisms and long-term effects of this compound are not fully elucidated. The potential for the formation of reactive intermediates through oxidation and their subsequent interaction with cellular macromolecules is an area that warrants further investigation.
Furthermore, while its role as a chemical intermediate is well-established, there is a lack of extensive research into novel applications beyond its traditional uses in dye and pesticide synthesis. The exploration of its potential in other areas of medicinal chemistry or materials science remains limited.
Another emerging challenge is the development of more sustainable and environmentally friendly synthesis methods. While current methods are efficient, future research should focus on greener catalytic systems and solvent choices to minimize the environmental impact of its production.
Directions for Future Academic and Industrial Research Collaborations
To address the identified research gaps and challenges, collaborative efforts between academic and industrial research sectors are crucial. Future research should be directed towards the following areas:
In-depth Toxicological and Mechanistic Studies: Collaborative projects should focus on comprehensive in vitro and in vivo toxicological assessments to establish a clear safety profile. This includes investigating its metabolic pathways, identifying reactive metabolites, and understanding the mechanisms of potential cytotoxicity. mdpi.com
Exploration of Novel Applications: Joint research ventures could explore the synthesis of novel derivatives of this compound for applications in pharmaceuticals, such as anti-inflammatory or antimicrobial agents, and in the development of new functional materials.
Green Synthesis and Process Optimization: There is a significant opportunity for academic-industrial partnerships to develop and scale up greener synthesis routes. This could involve the design of more efficient and recyclable catalysts and the use of environmentally benign solvents.
Structure-Activity Relationship Studies: Systematic studies on the structure-activity relationships of derivatives of this compound could provide valuable insights for the rational design of new compounds with desired biological or material properties.
Interactive Table: Future Research Directions for this compound
| Research Direction | Focus Area | Potential Collaboration |
| Toxicology | In-depth mechanistic studies, metabolic pathway analysis. mdpi.com | Academia (Toxicology Depts.) & Industry (Chemical Safety) |
| Novel Applications | Synthesis of new pharmaceutical and material derivatives. | Academia (Chemistry/Pharmacy Depts.) & Industry (R&D) |
| Green Chemistry | Development of sustainable synthesis methods. | Academia (Green Chemistry Centers) & Industry (Process Chemistry) |
| SAR Studies | Rational design of new functional molecules. | Academia (Computational Chemistry) & Industry (Drug/Material Design) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-4,6-dichlorophenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via reduction of 2,4-dichloro-6-nitrophenol. Key steps include:
- Chlorination : p-Nitroaniline is chlorinated with Cl₂ in methanol at 55–60°C to yield 2,6-dichloro-4-nitroaniline .
- Diazotization and Hydrolysis : The intermediate undergoes diazotization followed by hydrolysis to produce this compound .
- Optimization Strategies :
- Solvent selection (methanol or toluene) improves yield and purity.
- Temperature control during chlorination minimizes side reactions.
- Sublimation at 0.06 mmHg (158–176°F) purifies the final product .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- Mass Spectrometry (MS) : Confirms molecular weight (178.01 g/mol) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Identifies substitution patterns (e.g., Cl at positions 4 and 6, NH₂ at position 2) .
- Melting Point Analysis : Decomposition at 203–205°F distinguishes it from analogs .
Advanced Research Questions
Q. How does this compound contribute to nephrotoxicity in vitro, and how do its effects compare to other metabolites like 4-amino-2,6-dichlorophenol?
- Mechanistic Insights :
- Reactive Intermediates : Oxidation generates quinones and radicals that bind proteins/DNA, disrupting cellular functions .
- Cytotoxicity Profile : In isolated rat kidney cells, this compound exhibits delayed toxicity (≥90 min exposure) compared to 3,5-dichlorophenylhydroxylamine (immediate toxicity) .
- Contradiction Analysis :
- While 4-amino-2,6-dichlorophenol is a known nephrotoxicant, this compound's role remains ambiguous. Use in vitro models (e.g., Fischer 344 rat kidney cells) with LC-MS metabolite tracking to resolve discrepancies .
Q. What experimental approaches can elucidate the oxidative stress pathways activated by this compound?
- Methodology :
- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in exposed cell lines .
- Glutathione (GSH) Assays : Measure GSH/GSSG ratios to assess oxidative stress. Note: 3,5-DCA-induced nephrotoxicity shows minimal GSH depletion, suggesting alternative pathways (e.g., radical scavenging) .
- Protein Carbonylation : Western blotting detects oxidized proteins as markers of oxidative damage .
Q. How can researchers reconcile conflicting data on the stability and sublimation behavior of this compound?
- Data-Driven Strategies :
- Controlled Sublimation : Reproduce conditions (0.06 mmHg, 70–80°C) to verify purity-dependent sublimation points .
- Solvent Crystallization : Recrystallization from benzene or carbon disulfide yields distinct morphologies (needles vs. prisms), impacting stability .
Experimental Design Considerations
Q. What precautions are essential when handling this compound in biological assays?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and respiratory protection (H335 hazard code) .
- Ventilation : Use fume hoods to avoid inhalation (H332 risk) .
- Waste Disposal : Treat as hazardous waste due to potential environmental toxicity .
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Tools and Workflows :
- DFT Calculations : Simulate electrophilic aromatic substitution (e.g., Cl vs. NH₂ directing effects) .
- Molecular Dynamics : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
